molecular formula C13H20N2O3S B511347 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine CAS No. 325991-91-1

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B511347
CAS No.: 325991-91-1
M. Wt: 284.38g/mol
InChI Key: XTVWBDNKXYDAPS-UHFFFAOYSA-N
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Description

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.37 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a sulfonyl group and a methoxy-methylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 4-methylpiperazine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine can be compared with other similar compounds, such as:

  • 1-(2-Methoxyphenyl)sulfonyl-4-methylpiperazine
  • 1-(2-Methylphenyl)sulfonyl-4-methylpiperazine
  • 1-(2-Methoxy-5-chlorophenyl)sulfonyl-4-methylpiperazine

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-11-4-5-12(18-3)13(10-11)19(16,17)15-8-6-14(2)7-9-15/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVWBDNKXYDAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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